molecular formula C8H10N2S B13432612 3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine

3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B13432612
M. Wt: 166.25 g/mol
InChI Key: DYBMRKJQHVPGRO-UHFFFAOYSA-N
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Description

3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core with a thiazole ring attached at the 2-position and an amine group at the 1-position. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-2-yl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, scalability, and cost-effectiveness. Carbene insertion and radical addition methods are considered practical and scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, replacing internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This can enhance the solubility, potency, and metabolic stability of lead compounds, making them more developable as drug candidates .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: A core structure used in various applications.

    3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another derivative with a different functional group.

    3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: A similar compound with a trifluoromethyl group.

Uniqueness

3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C8H10N2S/c9-8-3-7(4-8,5-8)6-10-1-2-11-6/h1-2H,3-5,9H2

InChI Key

DYBMRKJQHVPGRO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N)C3=NC=CS3

Origin of Product

United States

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